(2-t-Butoxy-4-fluorophenyl)Zinc bromide
Description
(2-t-Butoxy-4-fluorophenyl)zinc bromide is an organozinc reagent characterized by a benzene ring substituted with a bulky tert-butoxy (-O-t-Bu) group at the 2-position and a fluorine atom at the 4-position, coordinated to a zinc bromide (ZnBr) moiety. This compound is synthetically valuable in cross-coupling reactions (e.g., Negishi coupling) due to the zinc center’s nucleophilic reactivity and the aryl group’s electronic and steric profile. The tert-butoxy group introduces significant steric hindrance, which may influence reaction selectivity and kinetics, while the fluorine atom modulates electronic properties via its electron-withdrawing effect .
Synthesis protocols for analogous arylzinc bromides (e.g., 2-chlorophenylzinc bromide) involve zinc dust activation with trifluoroacetic acid and 1,2-dibromoethane in acetonitrile, followed by aryl bromide transmetallation using catalysts like cobalt bromide (CoBr₂) .
Properties
Molecular Formula |
C10H12BrFOZn |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-[(2-methylpropan-2-yl)oxy]benzene-4-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-10(2,3)12-9-6-4-5-8(11)7-9;;/h4-5,7H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
YAANOBXJHSDHNO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butoxy-4-fluorophenyl)zinc bromide typically involves the reaction of (2-tert-butoxy-4-fluorophenyl) bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(2-tert-butoxy-4-fluorophenyl) bromide+Zn→(2-tert-butoxy-4-fluorophenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of (2-tert-butoxy-4-fluorophenyl)zinc bromide involves large-scale reactors equipped with inert gas purging systems to maintain an oxygen-free environment. The reaction is typically conducted at controlled temperatures to optimize yield and purity. The product is then purified through distillation or crystallization and stored in tetrahydrofuran to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
(2-tert-butoxy-4-fluorophenyl)zinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions with electrophiles.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Electrophiles: Such as alkyl halides for substitution reactions.
Carbonyl Compounds: For addition reactions.
Major Products Formed
Biaryl Compounds: Formed in cross-coupling reactions.
Substituted Phenyl Compounds: Formed in substitution reactions.
Alcohols: Formed in addition reactions with carbonyl compounds.
Scientific Research Applications
(2-tert-butoxy-4-fluorophenyl)zinc bromide is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drug candidates through medicinal chemistry.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (2-tert-butoxy-4-fluorophenyl)zinc bromide involves the transfer of the (2-tert-butoxy-4-fluorophenyl) group to an electrophilic partner. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
The following analysis compares (2-t-Butoxy-4-fluorophenyl)zinc bromide with structurally related arylzinc bromides and substituted benzyl/aryl bromides, emphasizing substituent effects, reactivity, and applications.
Substituent Effects on Reactivity and Stability
Key Observations :
- Electronic Effects : Fluorine’s electron-withdrawing nature increases the aryl-zinc bond’s polarity, facilitating nucleophilic attack in cross-couplings. This effect is amplified in 2,4-difluorobenzylzinc bromide due to dual fluorine substitution .
Key Findings :
- The synthesis of sterically hindered arylzinc bromides may require extended reaction times or elevated temperatures to achieve yields comparable to less hindered analogs .
- Stability in THF solutions (as seen in 2,4-difluorobenzylzinc bromide) suggests that this compound could be similarly stored and handled under argon .
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